molecular formula C14H18LiNO4S B2954820 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate CAS No. 2490406-74-9

Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate

Cat. No. B2954820
CAS RN: 2490406-74-9
M. Wt: 303.3
InChI Key: QFSDQINSUNRCBT-UHFFFAOYSA-M
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Description

Compounds like this one typically belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the quinoline ring, the introduction of the sulfinate group, and the attachment of the lithium atom. The exact methods can vary widely depending on the specific compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its specific structure. The presence of the sulfinate group and the lithium atom could make it reactive towards certain other chemicals. Computational chemistry methods can be used to predict possible reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this can be determined using various analytical techniques. These might include measurements of its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Lithium-Sulfur Batteries

1. Enhanced Battery Performance through Heteroatom-Doped Nanocarbon Lithium-sulfur (Li-S) batteries, known for their high capacity energy storage, face challenges like the shuttle effect caused by lithium polysulfide intermediates. Research demonstrates that doping nanocarbon with heteroatoms like nitrogen or oxygen significantly improves interaction with polysulfides, enhancing battery performance. This insight offers a pathway for designing more efficient Li-S cathodes (Hou et al., 2016).

2. Role of Ionic Liquids in Li-S Battery Electrolyte Solutions A study on Li-S battery electrolytes using ionic liquid mixtures based on 1-butyl-1-methylpyrrolidinium cation with various anions revealed that the choice of anion significantly affects battery performance. Specifically, the use of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl) imide showed enhanced compatibility and efficiency in Li-S batteries (Barghamadi et al., 2015).

3. Advancements in Electrode Design for Lithium-Sulfur Batteries Research on electrode design for Li-S batteries indicated that micro-/nano-architectured electrodes, such as porous silicon and zinc oxide, effectively control lithium deposition, enhancing battery performance. This approach addresses challenges like dendrite growth and could significantly advance Li-S battery technology (Li et al., 2016).

4. Polysulfide Redox Catalysis at Sulfiphilic Hosts A study introduced sulfiphilic cobalt disulfide (CoS2) into carbon/sulfur cathodes for Li-S batteries. This innovation leverages the strong interaction between lithium polysulfides and CoS2, accelerating redox reactions and substantially improving battery performance, demonstrated by high capacity and stable cycling over 2000 cycles (Yuan et al., 2016).

Neuroprotective Applications

5. Neuroprotective Effects of Lithium Lithium shows promise as a neuroprotective agent, with studies revealing its ability to protect neurons from glutamate excitotoxicity. This effect involves the inactivation of NMDA receptors and the modulation of proteins and kinases related to cell survival and apoptosis, suggesting potential in treating neurodegenerative disorders (Chuang et al., 2002).

6. Lithium-Induced Delayed Aging in Model Organisms Research on the model organism Caenorhabditis elegans showed that lithium exposure could increase survival during normal aging. This effect is associated with altered gene expression related to nucleosome functions and suggests lithium may regulate survival through histone methylation and chromatin structure (McColl et al., 2008).

Miscellaneous Applications

7. Synthesis of Novel Compounds A study demonstrated the synthesis of novel 9-oxothieno-, 10-oxothiopyrano-, and 11-oxothiepino[3,2-b]quinolines using the lithium enolate of cyclic β-oxo sulfides. This synthetic method contributes to the development of new chemical entities with potential applications in various fields (Russell et al., 1992).

8. Lithium Compounds in Polymerization Lithium complexes of tridentate quinolyl-amidinate scaffolds have shown high activity in the ring-opening polymerization of ε-caprolactone, indicating potential applications in polymer chemistry (Sun et al., 2017).

9. Lithium Iodide as an Electrolyte Additive Lithium iodide has been identified as a beneficial electrolyte additive for lithium-sulfur batteries, enhancing cell cycle stability and decreasing cell overpotential and voltage hysteresis (Wu et al., 2015).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it is used as a drug, it might interact with certain proteins or other molecules in the body to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It would be important to handle it with appropriate safety precautions, especially if it is reactive or toxic .

Future Directions

The future directions for research on a compound like this could include further studies of its synthesis, its reactivity, its potential uses, and its safety profile .

properties

IUPAC Name

lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-7-10-6-4-8-11(12(10)15)20(17)18;/h4,6,8H,5,7,9H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDQINSUNRCBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18LiNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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